1-(3-{[(5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}phenyl)ethanone
Overview
Description
The compound “1-(3-{[(5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]amino}phenyl)ethanone” is a derivative of 5-pyridin-4-yl-2-thioxo-1,3,4-oxadiazol-3-yl . It has been studied for its potential as an anti-angiogenic agent, specifically targeting VEGFR-2 .
Synthesis Analysis
The synthesis of this compound involves the use of pharmacophore characteristics to design aromatic/heteroaromatic ring-containing compounds . These compounds were then docked into the active site of VEGFR-2 with the aid of docking . They were then synthesized and spectrally characterized .Chemical Reactions Analysis
In the synthesis process, the molecules showed a similar way of binding with VEGFR2 as that of the co-crystallized ligand . This suggests that the compound can effectively interact with VEGFR2, which is crucial for its potential as an anti-angiogenic agent.Mechanism of Action
The compound is designed as an inhibitor of angiogenesis, specifically targeting VEGFR2 . Angiogenesis is a physiological process associated with several pathological conditions such as cancer, arthritis, atherosclerosis, etc . VEGFR2 is a positive regulator of angiogenesis with distinct specificity for vascular endothelial cells .
Future Directions
The compound has shown promising results in in-vitro and in-vivo anti-angiogenic evaluation studies . The most active compound in the series showed good inhibition of angiogenesis in both CAM and zebrafish embryo assays . The future direction of this research could involve further optimization of the compound and extensive testing to evaluate its potential as a therapeutic agent for diseases associated with angiogenesis.
properties
IUPAC Name |
1-[3-[(5-pyridin-4-yl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methylamino]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11(21)13-3-2-4-14(9-13)18-10-20-16(23)22-15(19-20)12-5-7-17-8-6-12/h2-9,18H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPRCFXXVAEOJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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